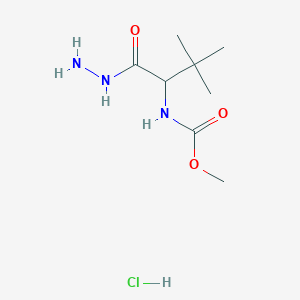
(1-Hydrazinocarbonyl-2,2-dimethyl-propyl)-carbamic acid methyl ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H18ClN3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a carbamate group, and a hydrochloride salt.
准备方法
The synthesis of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of (S)-3,3-dimethyl-2-oxobutanoic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with methyl chloroformate to yield the desired carbamate compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学研究应用
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in metabolic processes, thereby exerting its effects at the molecular level.
相似化合物的比较
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride can be compared with other similar compounds, such as:
Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.
Ethyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate sulfate: Contains a sulfate salt instead of hydrochloride, which may influence its biological activity.
The uniqueness of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride lies in its specific structure and the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous solutions.
属性
分子式 |
C8H18ClN3O3 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
methyl N-(1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C8H17N3O3.ClH/c1-8(2,3)5(6(12)11-9)10-7(13)14-4;/h5H,9H2,1-4H3,(H,10,13)(H,11,12);1H |
InChI 键 |
RLLATEMTXXCPNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)NN)NC(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















